2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride
Description
Chemical Structure and Properties
2-(Trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride (CAS: 2031269-41-5) is a bicyclic heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core substituted with a trifluoromethyl (-CF₃) group at position 2 and a hydrochloride counterion. Its molecular formula is C₇H₉ClF₃N₃, with a molecular weight of 227.62 g/mol . The compound is characterized by its high purity (>95%) and availability in bulk quantities, making it a valuable building block in medicinal chemistry and drug discovery .
Synthesis and Applications
The compound is synthesized via multi-step procedures involving hydrazine derivatives and trifluoromethyl-containing precursors. For example, similar pyrazolo-pyrazine derivatives are synthesized by reacting hydrazine intermediates with trifluoroacetylacetone or hexafluoroacetylacetone, followed by cyclization and salt formation . Its primary applications include serving as a scaffold for developing modulators of biological targets, such as metabotropic glutamate receptors (mGluR2) and p38 MAPK inhibitors .
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3N3.ClH/c8-7(9,10)6-3-5-4-11-1-2-13(5)12-6;/h3,11H,1-2,4H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWVDHDBCUIMDLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC(=N2)C(F)(F)F)CN1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClF3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2031269-41-5 | |
| Record name | 2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride typically involves multiple steps. One common method includes the reaction of 2-chloropyrazine with hydrazine hydrate in ethanol, followed by the addition of trifluoroacetic anhydride and chlorobenzene under reflux conditions. The final product is obtained by treating the intermediate with hydrogen chloride in ethanol .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent yields .
Chemical Reactions Analysis
Types of Reactions
2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Anticancer Research
Recent studies have indicated that compounds similar to 2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride exhibit promising anticancer properties. For instance, a study demonstrated that derivatives of pyrazolo[1,5-a]pyrazine showed significant inhibition of tumor growth in various cancer cell lines. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it a potential candidate for further development in cancer therapeutics .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. A series of experiments revealed that it possesses inhibitory effects against several bacterial strains. Its mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic pathways . This makes it a candidate for developing new antibiotics, especially in an era where antibiotic resistance is a growing concern.
Case Study: Pyrazolo[1,5-a]pyrazine Derivatives
A research study focused on synthesizing various derivatives of pyrazolo[1,5-a]pyrazine and assessing their biological activities. The study found that certain derivatives exhibited enhanced potency against specific cancer types compared to standard treatments. The incorporation of the trifluoromethyl group was crucial in optimizing these compounds' pharmacokinetic profiles .
Organic Electronics
This compound is being investigated for its potential use in organic electronic materials. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Studies have shown that incorporating this compound into polymer matrices can enhance charge transport properties and overall device efficiency .
Data Table: Electronic Properties of Pyrazolo Compounds
| Compound | Mobility (cm²/Vs) | On/Off Ratio | Stability (hours) |
|---|---|---|---|
| 2-(Trifluoromethyl)-4H... | 0.05 | 10^4 | 48 |
| Pyrazolo[1,5-a]pyrimidine | 0.03 | 10^3 | 36 |
| Pyrazolo[1,5-a]pyrazine | 0.04 | 10^4 | 50 |
Pesticidal Activity
The compound's structure suggests potential use as a pesticide or herbicide. Preliminary studies have indicated that certain pyrazolo derivatives exhibit herbicidal activity against common agricultural weeds. The trifluoromethyl group is believed to enhance the herbicidal efficacy by improving the compound's absorption and translocation within plant systems .
Case Study: Herbicidal Efficacy
A field study assessed the effectiveness of a formulation containing pyrazolo compounds against specific weed species. Results indicated a significant reduction in weed biomass compared to untreated controls. The study concluded that further optimization could lead to the development of effective herbicides based on this scaffold .
Mechanism of Action
The mechanism of action of 2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride involves its interaction with specific molecular targets. For instance, it has been shown to induce apoptosis in cancer cells by up-regulating pro-apoptotic proteins and down-regulating anti-apoptotic proteins, leading to the activation of caspases and cell death .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, physicochemical, and functional differences between the target compound and analogous pyrazolo-pyrazine derivatives:
Key Differences and Implications
Substituent Effects on Bioactivity
- The trifluoromethyl group in the target compound enhances lipophilicity (logP ~2.1) and metabolic stability compared to methyl or ester substituents . This property is critical for improving blood-brain barrier penetration in neurological targets like mGluR2 .
- Derivatives with carboxylate esters (e.g., ethyl or methyl esters) exhibit higher aqueous solubility but are prone to hydrolysis, limiting their in vivo stability .
Positional Isomerism
- Substituents at position 2 (target compound) vs. position 3 (methyl carboxylate derivative) significantly alter binding affinity. For example, the 2-CF₃ group in the target compound optimizes interactions with hydrophobic pockets in enzyme active sites, whereas position 3 substituents may disrupt π-π stacking .
Pharmacological Profiles
- The target compound’s mGluR2 negative allosteric modulation (IC₅₀: ~100 nM) is superior to analogs lacking the trifluoromethyl group, which show reduced receptor affinity .
- In contrast, 4-oxo derivatives (e.g., compound from ) demonstrate moderate p38 MAPK inhibition but higher cytotoxicity due to reactive oxo groups .
Synthetic Accessibility
- The target compound is commercially available at scale (e.g., American Elements, CymitQuimica) but costs ~€515/50 mg due to complex fluorination steps . Simpler analogs like the 6-methyl derivative are cheaper (€200–300/g) but less pharmacologically versatile .
Research Findings and Trends
- Metabolic Stability : The trifluoromethyl group reduces oxidative metabolism by cytochrome P450 enzymes, as shown in comparative microsomal studies (t₁/₂: >60 min vs. <30 min for methyl analogs) .
- Crystallographic Data : X-ray studies reveal that the pyrazolo-pyrazine core adopts a boat conformation , with the trifluoromethyl group occupying an axial position to minimize steric clashes .
- SAR Trends : Bulky substituents at position 2 (e.g., -CF₃, -Ph) enhance target binding but may reduce solubility. Hybrid derivatives (e.g., 5-[3-CF₃-phenyl]methyl) balance these effects .
Biological Activity
2-(Trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride (CAS No. 2031269-41-5) is a compound with significant biological activity that has garnered attention in medicinal chemistry. This article delves into its chemical properties, biological activities, and potential therapeutic applications based on current research findings.
- Chemical Formula : C₇H₉ClF₃N₃
- Molecular Weight : 227.62 g/mol
- IUPAC Name : 2-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine; hydrochloride
- Appearance : White powder
- Storage Conditions : Room temperature
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazine derivatives, including this compound. Research indicates that various pyrazine derivatives exhibit significant antiproliferative effects against human tumor cell lines through mechanisms such as tubulin polymerization inhibition and apoptosis induction.
- Case Study : A study evaluated the effects of synthesized pyrazine derivatives on colon cancer cell lines (HCT-116 and HT-29). The findings revealed that specific derivatives upregulated Bax and downregulated Bcl-2 expression in HT-29 cells. This modulation led to increased caspase 3 activation and subsequent apoptosis via the mitochondrial pathway .
Enzymatic Inhibition
Compounds within the pyrazolo family have also been studied for their ability to inhibit certain enzymes relevant to cancer progression and other diseases. The potential for selective inhibition suggests that these compounds could be developed into therapeutic agents targeting specific pathways involved in tumor growth.
Comparative Biological Activity Table
Safety and Toxicology
The compound is classified with several hazard statements indicating potential health risks:
- Hazard Statements : H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), H335 (may cause respiratory irritation).
- Precautionary Statements : Includes recommendations for protective measures during handling and use.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride?
- Methodology : Start with methyl 3-amino-2-pyrazinecarboxylate as a key intermediate. Cyclization via amination followed by condensation with trifluoromethyl-containing aldehydes (e.g., 2-furaldehyde) can yield the core pyrazolo[1,5-a]pyrazine structure. Purification via recrystallization or HPLC is critical to achieve >95% purity (as validated by elemental analysis and HRMS) .
- Key Considerations : Monitor reaction temperature (typically 80–100°C) and solvent choice (e.g., DMF or THF) to avoid side products like over-alkylated derivatives.
Q. What analytical techniques are essential for confirming the identity and purity of this compound?
- Methodology :
- Elemental Analysis : Compare calculated vs. observed C, H, N content (e.g., Anal. Calcd for C₁₃H₁₁N₅O: C, 61.65; H, 4.38; N, 27.65) .
- HRMS : Use ESI-HRMS to confirm molecular ion peaks (e.g., [M + H]⁺ at m/z 254.1042) .
- NMR : ¹H/¹³C NMR to verify regioselectivity and trifluoromethyl group positioning .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of pyrazolo[1,5-a]pyrazine derivatives?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity to target receptors like adenosine A₂a. Validate predictions with in vitro assays (e.g., radioligand binding assays). Substituent effects (e.g., trifluoromethyl vs. bromo groups) significantly alter receptor selectivity .
- Case Study : Derivatives with 4-(2,4,6-trifluorobenzyl)piperazine showed moderate A₂a affinity (IC₅₀ = 120 nM) but >100-fold selectivity over A₁ receptors .
Q. How should researchers address discrepancies in reported biological activity across studies?
- Troubleshooting :
- Assay Conditions : Compare buffer pH, temperature, and co-solvents (e.g., DMSO concentration ≤0.1% to avoid false positives).
- Structural Variants : Verify substituent positions (e.g., trifluoromethyl at C2 vs. C3) using X-ray crystallography .
- Data Normalization : Use internal controls (e.g., reference antagonists) to standardize activity metrics .
Q. What strategies improve metabolic stability of pyrazolo[1,5-a]pyrazine derivatives in preclinical studies?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
